molecular formula C7H6F2N2O3 B3025321 4-(Difluoromethoxy)-2-nitroaniline CAS No. 97963-76-3

4-(Difluoromethoxy)-2-nitroaniline

Cat. No. B3025321
CAS RN: 97963-76-3
M. Wt: 204.13 g/mol
InChI Key: FHRVMXFZUVYVPF-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-nitroaniline is a chemical compound with the linear formula F2CHOC6H4NO2 . It has a molecular weight of 189.12 . It’s also known as 4-(Difluoromethoxy)nitrobenzene .


Molecular Structure Analysis

The molecular structure of 4-(Difluoromethoxy)-2-nitroaniline can be analyzed using software like Gaussian 09 Gauss . The exact structure would depend on the specific conditions and reactants used in the synthesis process .

Scientific Research Applications

Electrochemistry and Electrocatalysis

4-Nitroaniline and its derivatives, including 4-(Difluoromethoxy)-2-nitroaniline, have been studied in the context of electrochemistry. For example, the electrochemical behavior of nitroaniline adsorbed onto electrodes has been explored. These modified electrodes have shown potential in immobilizing proteins and enzymes, exemplified by myoglobin, to enhance biocatalytic activity for substances like hydrogen peroxide and oxygen (Kumar & Chen, 2007).

Synthesis and Production

The process of synthesizing 4-(Difluoromethoxy)-2-nitroaniline has been studied, with research focusing on the reaction of 4-aminophenol with various catalysts and under different conditions. This synthesis process is significant for producing nitroaniline derivatives for various industrial applications (Su, 2001).

Environmental Biodegradation

Some studies have investigated the aerobic and anaerobic biodegradation of nitroanilines, including 4-(Difluoromethoxy)-2-nitroaniline. These compounds, being used in dyes and pharmaceuticals, are of concern due to their environmental impact. Research into their biodegradability by specific bacterial strains highlights potential methods for mitigating their environmental presence (Khan et al., 2013).

Catalysis in Nanoparticle Synthesis

The catalytic reduction of nitroanilines using synthesized nanoparticles has been explored, with findings indicating significant acceleration in reduction processes. This research demonstrates the potential of nanoparticles in transforming nitroanilines into other compounds, which can be crucial in various industrial processes (Naghash-Hamed et al., 2022).

Molecular and Chemical Properties

Studies have also focused on understanding the molecular properties of nitroaniline derivatives, including hydrogen bonding and molecular structures. This research provides valuable insights into the chemical behavior and stability of these compounds, which is essential for their application in various scientific fields (Glidewell et al., 2002).

Safety And Hazards

4-(Difluoromethoxy)-2-nitroaniline may cause skin irritation, serious eye irritation, and respiratory irritation. It’s toxic if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken when handling this compound .

properties

IUPAC Name

4-(difluoromethoxy)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRVMXFZUVYVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-2-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Subbaiah, GR Reddy, N Kanyawar… - Rasayan J …, 2017 - rasayanjournal.co.in
A novel reverse-phase selective and sensitive liquid chromatography coupled with tandem mass spectrometric (LCMS/MS) method was developed and validated for the trace analysis …
Number of citations: 5 rasayanjournal.co.in
AR POUNIKAR, MJ UMEKAR… - Asian Journal of …, 2020 - researchgate.net
Genotoxins are agents/carriers such as chemical or radiation that can cause the damage to DNA or chromosomal structure, thereby causing mutations and the process are called as …
Number of citations: 10 www.researchgate.net

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